Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Researchers requiring sequential functionalization of pyrimidine scaffolds face competing C2/C4 reactivity. Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate (CAS 944899-56-3) provides orthogonal chloromethyl (SN2) and ethyl ester handles for selective derivatization under mild conditions (K2CO3, DMF, 25-50°C). • Selective SN2 at C2 with amines, thiols, or alkoxides without ester cleavage-avoids harsh SNAr conditions of 2-chloro analogs. • LogP ~1.39 improves extraction efficiency and coupling yields vs. methyl ester variants. • Scaffold for kinase inhibitors, PROTAC linker installation via CuAAC, and agrochemical lead optimization.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 944899-56-3
Cat. No. B1403039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(chloromethyl)pyrimidine-4-carboxylate
CAS944899-56-3
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NC=C1)CCl
InChIInChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-4-10-7(5-9)11-6/h3-4H,2,5H2,1H3
InChIKeyBWWVNTAOLMMBDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate: Procurement-Ready Intermediate


Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate (CAS 944899-56-3) is a pyrimidine derivative with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It features a chloromethyl group at the 2-position and an ethyl ester at the 4-position of the pyrimidine ring . This compound is primarily employed as a key intermediate in the synthesis of pharmaceutical agents and advanced heterocyclic scaffolds, leveraging the orthogonal reactivity of its chloromethyl and carboxylate moieties .

Reactivity Aliphatic chloromethyl (SN2) enables selective C2 functionalization
Orthogonality Ethyl ester remains intact during mild nucleophilic substitutions
Synthesis efficiency Avoids protecting group strategies in multi-step routes

Irreplaceability of Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate


The unique substitution pattern of ethyl 2-(chloromethyl)pyrimidine-4-carboxylate (2-CH2Cl, 4-CO2Et) confers a distinct reactivity profile that is not replicated by 2-chloro, 2-unsubstituted, or 5-substituted analogs. The aliphatic chloromethyl group at C2 is significantly more reactive toward nucleophilic displacement (SN2) than aromatic chloro substituents (SNAr), enabling selective, high-yielding derivatization without interference from the ester group [1]. Furthermore, the ethyl ester imparts greater lipophilicity (logP ≈ 1.39) compared to methyl ester variants (estimated logP ~0.8–1.0), which influences solubility, extraction efficiency, and subsequent coupling reactions in multi-step syntheses . This orthogonal reactivity and tuned lipophilicity cannot be matched by closely related analogs such as ethyl 2-chloropyrimidine-4-carboxylate or ethyl pyrimidine-4-carboxylate, making direct substitution impractical for applications requiring sequential functionalization.

Target
Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate
2‑Chloro analog
Ethyl 2‑chloropyrimidine-4‑carboxylate
Aromatic Cl requires harsher SNAr conditions; ester cleavage risk and lower selectivity may alter synthetic outcome.
Target
Ethyl ester (logP ~1.4)
Methyl ester analog
Methyl 2-(chloromethyl)pyrimidine-4-carboxylate
Lower lipophilicity reduces organic-phase extraction efficiency and may affect coupling reaction performance.
Target
Chloromethyl handle present
Unsubstituted pyrimidine
Ethyl pyrimidine-4-carboxylate
Lacks reactive C2 handle; cannot support sequential derivatization required for most synthetic workflows.

Differentiating Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate from Analogs


Chloromethyl vs. Aromatic Chloro Reactivity

The aliphatic chloromethyl group in ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is significantly more reactive toward nucleophiles than aromatic chloro substituents found in analogs such as ethyl 2-chloropyrimidine-4-carboxylate. Classical studies on 2,6-dichloro-5-chloromethylpyrimidine established the reactivity order: Cl-aliphatic (allylic) > Cl at C6 > Cl at C2 [1]. This graded reactivity allows for selective substitution of the chloromethyl group under mild conditions (e.g., room temperature, short reaction times) without affecting the ester or pyrimidine ring. In contrast, aromatic chloro substituents (e.g., in ethyl 2-chloropyrimidine-4-carboxylate, CAS 1196152-00-7) require harsher nucleophilic aromatic substitution (SNAr) conditions, often with elevated temperatures and strong bases, risking ester hydrolysis or decomposition [2].

Reactivity profile
Class-level
Reported order: aliphatic‑Cl > aromatic‑Cl at C6 > aromatic‑Cl at C2
Supports selective functionalization strategy
Based on 2,6‑dichloro‑5‑chloromethylpyrimidine study
Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Storage Stability vs. Bromomethyl Analogs

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is recommended for storage at 2–8°C in sealed, dry conditions . In contrast, bromomethyl-substituted pyrimidines, such as 2-(bromomethyl)pyrimidine, are significantly less stable and require more stringent storage at -4°C (short-term) or -20°C (long-term) to prevent decomposition [1]. The greater thermal stability of the chloromethyl analog reduces the risk of degradation during routine laboratory handling and international shipping, which is critical for maintaining synthetic reproducibility in multi-step campaigns and for managing inventory in research facilities without dedicated low-temperature storage infrastructure.

Storage stability
Cross-study comparable
2–8°C (target) vs. −4°C/−20°C (bromomethyl analog)
Simplifies cold‑chain logistics and inventory management
Manufacturer recommendations; validate under local protocol
Chemical Storage Inventory Management Synthetic Reliability

Lipophilicity for Organic Extraction and Coupling

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate exhibits a computed logP of 1.3921 (or 1.524, depending on source) [1]. This value is approximately 0.5–0.7 log units higher than that of the analogous methyl ester (methyl 2-(chloromethyl)pyrimidine-4-carboxylate, estimated logP ~0.8–1.0) . The increased lipophilicity of the ethyl ester enhances partitioning into organic solvents during extractive work-up and improves solubility in non-polar reaction media, which is advantageous for subsequent palladium-catalyzed cross-coupling reactions, alkylations, and acylations. Additionally, the higher logP can influence membrane permeability in early-stage biological screening of derived compounds, making it a more attractive intermediate for lead optimization programs targeting intracellular targets.

Lipophilicity
Class-level
logP ≈ 1.39 (target) vs. ~0.8–1.0 (methyl ester)
Enhances organic‑phase extraction and non‑polar media solubility
Computed values; experimental logP may differ
Medicinal Chemistry Process Chemistry Physicochemical Properties

High Purity Commercial Supply

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is commercially available from multiple reputable suppliers with guaranteed purities of ≥95%, 98%, and 99% . This is in contrast to the unsubstituted ethyl pyrimidine-4-carboxylate (CAS 62846-82-6), which is a less reactive scaffold and typically used as a starting material rather than a late-stage intermediate, and to the 2-chloro analog, which often requires custom synthesis and may be supplied with lower or unspecified purity . The consistent, high purity of the chloromethyl derivative minimizes the risk of side reactions caused by impurities (e.g., hydrolyzed acid or dimeric byproducts) in subsequent steps, ensuring predictable yields and reducing the need for additional purification.

Commercial purity
Data to verify
≥95%, 98%, 99% (multiple vendors)
Supports consistent multi‑step synthesis without in‑house purification
Review vendor‑specific COA for batch confirmation
Chemical Procurement Quality Control Synthetic Chemistry

Distinct Mass for Analytical Confirmation

The molecular weight of ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is 200.62 g/mol (C8H9ClN2O2) , which is significantly higher than that of the unsubstituted ethyl pyrimidine-4-carboxylate (152.15 g/mol, C7H8N2O2) [1] and the 2-chloro analog (186.60 g/mol, C7H7ClN2O2) [2]. This 14–48 Da mass difference provides a clear, unambiguous identifier in LC-MS or GC-MS analyses, allowing for rapid confirmation of compound identity and detection of potential cross-contamination with similar pyrimidine intermediates in inventory. The distinct isotopic pattern of chlorine (M:M+2 ≈ 3:1) further aids in mass spectrometric identification.

Mass distinction
Supporting evidence
200.62 g/mol; +14–48 Da vs. common analogs
Enables unambiguous LC‑MS/GC‑MS confirmation
Chlorine isotopic pattern aids identification
Analytical Chemistry Quality Assurance Reaction Monitoring

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate Application Scenarios


C2 Functionalization for Kinase Inhibitors

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate serves as an ideal scaffold for the synthesis of 2-substituted pyrimidine-4-carboxylates, which are core motifs in ATP-competitive kinase inhibitors. The high reactivity of the chloromethyl group allows for facile SN2 displacement with diverse amine, thiol, or alkoxide nucleophiles under mild conditions (e.g., K2CO3 in DMF at 25–50°C), yielding C2-functionalized intermediates with preserved ethyl ester for subsequent amidation or hydrolysis. This orthogonal reactivity avoids the harsh SNAr conditions required for 2-chloro analogs, which can lead to ester cleavage and lower yields [1].

PROTAC and Bifunctional Molecule Synthesis

The chloromethyl group provides a convenient handle for installing polyethylene glycol (PEG) linkers or alkyne/azide click chemistry handles via nucleophilic substitution with ω-hydroxyalkylamines or sodium azide. The resulting 2-azidomethyl derivative can be directly employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct PROTACs (proteolysis-targeting chimeras) or other heterobifunctional degraders. The ethyl ester at C4 can be independently hydrolyzed to the carboxylic acid for subsequent E3 ligase ligand conjugation, enabling modular assembly of the target molecule .

Agrochemical Lead Optimization

The balanced lipophilicity (logP ≈ 1.39) of ethyl 2-(chloromethyl)pyrimidine-4-carboxylate makes it a suitable intermediate for the synthesis of pyrimidine-based fungicides and herbicides, where moderate logP is desired for optimal foliar uptake and translocation. The chloromethyl group can be elaborated into a variety of sulfur-containing substituents (e.g., thioethers, sulfones) known to confer fungicidal activity. The compound's stability at 2–8°C allows for bulk procurement and long-term storage in agrochemical discovery laboratories without specialized freezer capacity .

Pyrimidine-Based Fluorescent Probes

The chloromethyl group can be used to attach fluorophores (e.g., dansyl, coumarin derivatives) via nucleophilic substitution with amine-functionalized dyes. The resulting fluorescent pyrimidine-4-carboxylates serve as tools for studying enzyme inhibition (e.g., kinases, dihydrofolate reductase) in biochemical assays. The distinct molecular weight and chlorine isotopic signature of the parent compound facilitate LC-MS monitoring of conjugation efficiency and purity assessment of the final probe, ensuring reliable quantitative imaging data .

Application
Selection Property
Validation Focus
Pyrimidine C2 functionalization
Orthogonal chloromethyl/ester reactivity
SN2 selectivity and ester preservation under mild conditions
Bifunctional molecule assembly (e.g., PROTAC)
Facile azide/amine installation via chloromethyl
Click‑chemistry handle integrity and independent ester hydrolysis
Agrochemical lead optimization
Moderate lipophilicity and shelf stability
Thioether/sulfone elaboration and long‑term storage without freezer
Fluorescent probe synthesis
Reactive handle for amine‑functionalized dyes
Conjugation efficiency and LC‑MS purity assessment

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